In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol
In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern structure-based drug design, the strategic incorporation of fluorine is a highly validated method for modulating lipophilicity, metabolic stability, and binding affinity. (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a highly specialized, chiral, polyfluorinated building block. The presence of the terminal difluoromethyl ( −CF2H ) group acts as a potent bioisostere for lipophilic hydrogen-bond donors, while the 2,5-difluorophenyl ring provides a metabolically robust aromatic scaffold.
This whitepaper dissects the physicochemical properties, structural nuances, and a self-validating synthetic protocol for this molecule. Furthermore, we explore its critical role as an intermediate in the synthesis of next-generation epigenetic inhibitors and G-protein-coupled receptor (GPCR) modulators.
Structural Nuances and Physicochemical Profiling
Before deploying this building block in a synthetic pipeline, it is critical to understand how the dense fluorination alters its fundamental physical chemistry. The inductive electron-withdrawing effect of the −CF2H group and the difluoro-aromatic ring significantly perturbs the electronic environment of the adjacent chiral hydroxyl group.
Physicochemical Data Summary
The following table synthesizes the core quantitative data for the molecule, establishing a baseline for its behavior in both synthetic and biological environments .
| Property | Value | Mechanistic Implication |
| Chemical Name | (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol | Defines absolute stereochemistry. |
| CAS Registry Number | 389-38-8 (Base Racemate) | Reference identifier for procurement. |
| Molecular Formula | C8H6F4O | High F-to-C ratio enhances lipophilicity. |
| Molecular Weight | 194.13 g/mol | Low MW allows for downstream elaboration. |
| LogP (Predicted) | ~2.1 - 2.5 | Optimal for passive membrane permeability. |
| Hydroxyl pKa | ~11.5 - 12.5 | Lowered from ~15 (standard alcohols) due to −CF2H inductive effects, making it a stronger H-bond donor. |
| Topological Polar Surface Area | 20.2 Ų | Excellent for CNS penetration if required. |
The Cahn-Ingold-Prelog (CIP) Priority Inversion
A common pitfall in the synthesis of highly fluorinated chiral alcohols is the misassignment of absolute stereochemistry. In standard benzylic alcohols (e.g., 1-phenylethanol), the aromatic ring takes CIP priority over the methyl group.
However, in (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol, the priorities are inverted:
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−OH (Oxygen, Atomic No. 8)
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−CF2H (Carbon bonded to F, F, H; highest atomic number 9)
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−Ar (Carbon bonded to C, C, C; highest atomic number 6)
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−H (Hydrogen, Atomic No. 1)
Because Fluorine (9) > Carbon (6), the −CF2H group takes priority over the 2,5-difluorophenyl ring. Consequently, a chiral catalyst designed to yield the (R)-enantiomer for standard acetophenones will yield the (S)-enantiomer for this difluoromethyl ketone, assuming identical facial selectivity.
Diastereotopic NMR Effects
In analytical validation, the 19F NMR spectrum is diagnostic. Because the −CF2H group is adjacent to a chiral center (C1), the two fluorine atoms are diastereotopic . They are chemically and magnetically non-equivalent, coupling with each other ( 2JFF≈280 Hz) and the adjacent protons, resulting in a complex ABX splitting pattern. Observing this distinct ABX system is a definitive hallmark of a successful asymmetric synthesis.
Pharmacological Utility: Why This Specific Scaffold?
The (1S)-enantiomer is not merely a structural curiosity; it is a highly sought-after moiety in targeted therapeutics.
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Epigenetic Modulation (NSD2 Inhibitors): Recent patent literature highlights the use of this specific chiral alcohol in the synthesis of piperidinyl-methyl-purineamines. These compounds are potent inhibitors of the Nuclear SET domain-containing protein 2 (NSD2), a histone methyltransferase implicated in multiple myeloma and acute lymphoblastic leukemia. The (1S)-configuration is strictly required to fit the rigid, hydrophobic binding pocket of the NSD2 catalytic domain.
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GPCR Modulation (GPR17): The scaffold is also utilized in the development of GPR17 modulators , which are critical targets for remyelination therapies in neurodegenerative diseases like Multiple Sclerosis.
Self-Validating Synthetic Methodology
To achieve the stringent enantiomeric excess (ee > 98%) required for pharmaceutical intermediates, we employ a Noyori Asymmetric Transfer Hydrogenation (ATH) .
Causality of Experimental Choices
Why ATH over standard borane reductions? Traditional NaBH4 yields racemates, and Corey-Bakshi-Shibata (CBS) reductions can be highly sensitive to the electron-deficient nature of difluoromethyl ketones, often leading to lower yields or compromised ee. The Ruthenium-based ATH utilizing a chiral diamine ligand (TsDPEN) provides a highly organized, 6-membered pericyclic transition state that forces strict enantiofacial discrimination.
Step-by-Step Protocol: Noyori ATH of 1-(2,5-Difluorophenyl)-2,2-difluoroethanone
Reagents Required:
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1-(2,5-Difluorophenyl)-2,2-difluoroethanone (Substrate)
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RuCl(p−cymene)[(R,R)−TsDPEN] (Precatalyst)
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Formic Acid / Triethylamine (FA/TEA) azeotropic mixture (5:2 ratio)
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Ethyl Acetate (EtOAc)
Workflow:
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Catalyst Activation (System Priming): In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the RuCl(p−cymene)[(R,R)−TsDPEN] precatalyst (0.5 mol%) in the FA/TEA (5:2) mixture. Stir for 30 minutes at 25°C.
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Validation: The solution will undergo a subtle color shift as the precatalyst is converted into the active 16-electron Ru-hydride species.
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Substrate Addition: Introduce 1-(2,5-Difluorophenyl)-2,2-difluoroethanone (1.0 equiv) dropwise to the active catalyst solution.
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Causality: The highly electrophilic nature of the fluorinated ketone accelerates the hydride transfer, allowing the reaction to proceed smoothly at 30°C without thermal degradation.
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Reaction Monitoring (Self-Validation): Stir the mixture at 30°C. The reaction generates CO2 gas as formic acid is consumed. The cessation of gas evolution is a macroscopic indicator of reaction completion. Monitor microscopically via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). The disappearance of the ketone UV peak and the emergence of a single enantiomer peak confirms stereoselective hydride transfer.
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Quenching and Isolation: Carefully vent any residual CO2 . Dilute the mixture with water and extract three times with EtOAc. Wash the combined organic layers with saturated NaHCO3 to neutralize and remove residual formic acid.
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Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc gradient) to yield (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.
Visualizing the Workflows
To fully grasp the mechanistic elegance and the downstream application of this molecule, the following diagrams map the catalytic cycle and the pharmacological pathway.
Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle
Caption: The ATH catalytic cycle demonstrating the generation of the active Ru-hydride and stereoselective transfer.
Pharmacological Integration: NSD2 Epigenetic Pathway
Caption: Mechanism of action for NSD2 inhibitors utilizing the (1S)-fluoro-alcohol scaffold to block oncogenesis.
References
- European Patent Office. (2025). EP4559915A1: Piperidinyl-Methyl-Purineamines as NSD2 Inhibitors and Anti-Cancer Agents.
- World Intellectual Property Organization. (2024). WO2024104462A1: GPR17 Modulators and Uses Thereof.
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Retrieved from:[Link]
